Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate
Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical transformations. For instance, it can act as a substrate for enzymes involved in amide bond formation, such as peptidyl transferases. The tert-butoxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis .
Cellular Effects
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. Studies have indicated that it can alter the expression of genes related to cell growth and differentiation, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it may inhibit proteases by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .
Metabolic Pathways
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux and alter the levels of specific metabolites within cells. For example, it may be metabolized by esterases and amidases, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, the compound may be transported to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it participates in metabolic processes .
Preparation Methods
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with ethyl acetate under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound has a similar structure but includes an iodine atom and a methylenedioxyphenyl group, which can alter its reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protecting group, making them useful in peptide synthesis and other organic reactions.
The uniqueness of this compound lies in its cyclobutylidene core, which imparts specific chemical properties and reactivity that differentiate it from other compounds.
Properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRFCRJJRNGRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463522-73-7 | |
Record name | ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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